"Methyl 3-formyl-5-iodobenzoate" spectroscopic data (NMR, IR, MS)
"Methyl 3-formyl-5-iodobenzoate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-formyl-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-formyl-5-iodobenzoate, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the theoretical basis for the interpretation of these spectra, outlines standardized experimental protocols for data acquisition, and presents the predicted data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers utilizing Methyl 3-formyl-5-iodobenzoate, enabling them to verify its structure and purity and to understand its spectroscopic properties in the context of their research.
Introduction to Methyl 3-formyl-5-iodobenzoate
Methyl 3-formyl-5-iodobenzoate (C₉H₇IO₃, Molar Mass: 290.05 g/mol ) is a trifunctional aromatic compound featuring a methyl ester, a formyl group, and an iodine atom substituted on a benzene ring.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the aldehyde allows for the formation of C-C and C-N bonds through various condensation and reductive amination reactions, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Given its importance, the unambiguous structural confirmation and purity assessment of Methyl 3-formyl-5-iodobenzoate are critical. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth analysis of its expected spectroscopic signatures.
Spectroscopic Analysis Workflow
The structural elucidation of an organic molecule like Methyl 3-formyl-5-iodobenzoate relies on a synergistic approach using multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 3-formyl-5-iodobenzoate in CDCl₃ is summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.7 | Singlet (or narrow triplet, J ≈ 1.5 Hz) | 1H | Aromatic proton (H-6) |
| ~8.5 | Singlet (or narrow triplet, J ≈ 1.5 Hz) | 1H | Aromatic proton (H-2) |
| ~8.3 | Singlet (or narrow triplet, J ≈ 1.5 Hz) | 1H | Aromatic proton (H-4) |
| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Interpretation of the ¹H NMR Spectrum
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Aldehyde Proton: The proton of the formyl group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet around 10.0 ppm. This is a characteristic chemical shift for aldehyde protons.
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Aromatic Protons: The three aromatic protons are in different chemical environments due to the influence of the three different substituents. They are all expected to be significantly downfield due to the electron-withdrawing nature of the formyl and methyl ester groups. They will appear as singlets or very narrowly split multiplets (meta-coupling, J ≈ 1.5-2.5 Hz). The exact assignment of H-2, H-4, and H-6 can be confirmed by 2D NMR techniques like NOESY.
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Methyl Ester Protons: The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet around 3.9 ppm.
Caption: Chemical structure of Methyl 3-formyl-5-iodobenzoate with predicted ¹H NMR chemical shifts.
Experimental Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 3-formyl-5-iodobenzoate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): 0-12 ppm.
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Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum
The predicted broadband proton-decoupled ¹³C NMR spectrum of Methyl 3-formyl-5-iodobenzoate in CDCl₃ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbon (-CHO) |
| ~165 | Ester carbonyl carbon (-COO-) |
| ~145 | Aromatic carbon (C-4) |
| ~138 | Aromatic carbon (C-3, attached to -CHO) |
| ~135 | Aromatic carbon (C-2) |
| ~132 | Aromatic carbon (C-1, attached to -COOCH₃) |
| ~130 | Aromatic carbon (C-6) |
| ~95 | Aromatic carbon (C-5, attached to -I) |
| ~53 | Methyl ester carbon (-OCH₃) |
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The aldehyde carbonyl carbon is typically found at a higher chemical shift (~191 ppm) than the ester carbonyl carbon (~165 ppm).
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Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The carbon attached to the iodine atom (C-5) is expected to be the most upfield of the aromatic carbons (~95 ppm) due to the heavy atom effect of iodine. The other aromatic carbon signals can be assigned based on substituent effects and comparison with related compounds.
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Methyl Carbon: The carbon of the methyl ester group is expected to appear in the upfield region of the spectrum, around 53 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).
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Number of Scans: 512 to 2048 scans, or more, depending on the sample concentration and spectrometer sensitivity.
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Relaxation Delay (d1): 2 seconds.
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Spectral Width (sw): 0-220 ppm.
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Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Methyl C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1740-1720 | Strong | Ester C=O stretch |
| ~1720-1700 | Strong | Aldehyde C=O stretch |
| ~1600, 1580, 1470 | Medium to Weak | Aromatic C=C stretch |
| ~1300-1250 | Strong | Ester C-O stretch |
| ~600-500 | Weak to Medium | C-I stretch |
Interpretation of the IR Spectrum
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Carbonyl Region: The most prominent features in the IR spectrum will be the strong absorption bands for the two carbonyl groups. The ester C=O stretch is expected at a slightly higher wavenumber than the aldehyde C=O stretch.
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C-H Stretching Region: The spectrum will show characteristic C-H stretching vibrations for the aromatic, methyl, and aldehyde protons in their respective regions. The two medium intensity bands for the aldehyde C-H stretch are a classic diagnostic feature.
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Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O stretch of the ester and the C-I stretch.
Experimental Protocol for FT-IR Spectroscopy
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Sample Preparation:
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For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.[2]
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For KBr pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
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Sample Scan: Place the sample in the beam path and record the spectrum.
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Spectral Range: Typically 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are usually sufficient.
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Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum
| m/z | Relative Intensity | Assignment |
| 290 | High | Molecular Ion [M]⁺ |
| 259 | Medium | [M - OCH₃]⁺ |
| 231 | Medium | [M - COOCH₃]⁺ |
| 203 | High | [M - CHO - COOCH₃]⁺ |
| 127 | Medium | [I]⁺ |
Interpretation of the Mass Spectrum
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Molecular Ion: The molecular ion peak at m/z 290 will confirm the molecular weight of the compound. The presence of one iodine atom will result in a characteristic isotopic pattern, although the M+1 peak will be small.
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Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z 259, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z 231. Cleavage of the C-I bond is also possible.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
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Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) is suitable for less volatile compounds and is commonly used with LC-MS.[3]
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
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Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Summary of Spectroscopic Data
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of Methyl 3-formyl-5-iodobenzoate. The predicted data presented in this guide serves as a reliable reference for researchers working with this compound. It is important to note that actual experimental values may vary slightly depending on the specific experimental conditions (e.g., solvent, concentration, instrument).
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139046091, Methyl 3-formyl-5-iodobenzoate. Retrieved from [Link].
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Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link][3]
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KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][2]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][4]
